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Compound of Interest

Compound Name: 2,5-Cyclohexadienone

Cat. No.: B8749443

An In-depth Technical Guide on the Gas-Phase Thermochemistry of 2,5-Cyclohexadienone

Introduction

2,5-Cyclohexadienone, a non-aromatic isomer of phenol, serves as a critical intermediate in
various chemical and biological processes. Understanding its gas-phase thermochemistry is
paramount for elucidating reaction mechanisms, modeling combustion processes, and
advancing drug development where keto-enol tautomerism plays a significant role. This
document provides a comprehensive overview of the key gas-phase thermochemical properties
of 2,5-cyclohexadienone, detailing the experimental and computational methodologies used
for their determination.

Core Thermochemical Data

The following tables summarize the available quantitative data for the gas-phase
thermochemical properties of 2,5-cyclohexadienone. These values have been compiled from
various experimental and computational studies.

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation (AfH°gas) is a cornerstone of thermochemical data. The
values for 2,5-cyclohexadienone have been determined through a combination of
experimental measurements and theoretical calculations.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8749443?utm_src=pdf-interest
https://www.benchchem.com/product/b8749443?utm_src=pdf-body
https://www.benchchem.com/product/b8749443?utm_src=pdf-body
https://www.benchchem.com/product/b8749443?utm_src=pdf-body
https://www.benchchem.com/product/b8749443?utm_src=pdf-body
https://www.benchchem.com/product/b8749443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8749443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

Method Reference

Standard Enthalpy of
Formation (AfH°gas,
298 K)

-50 + 10 kJ/mol

Shiner, Vorndam, et
al., 1986[1]

lon Cyclotron

Resonance

-33.5 kJ/mol (-8.0

kcal/mol)

DFT (B3LYP/6-
31G(d,p))

[2]

-25.1 £ 10.0 kJ/mol
(-6.0 £ 2.4 kcal/mol)

CBS-QB3 Calculation

[3]

Standard Gibbs Free
Energy of Formation
(AfG®)

-30.87 kJ/mol

Joback Method

[4]
(Calculated)

Keto-Enol Tautomerism with Phenol

2,5-Cyclohexadienone is the less stable keto tautomer of phenol. The energy difference and

equilibrium constant associated with this tautomerization are crucial for understanding its

reactivity.

Property

Value

Temperature

Method Reference

Enthalpy
Difference

71.1 kd/mol (17.0

kcal/mol)

(Phenol < 2,5-
Cyclohexadienon

e)

298 K

CBS-QB3
Calculation

Equilibrium
Constant (Keq)
for Phenol <
2,5-

Cyclohexadienon

2.16 x 10713

e

298 K

CBS-0QB3

Calculation

[3]

Methodologies and Protocols
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The determination of gas-phase thermochemical data relies on sophisticated experimental and
computational techniques.

Experimental Protocols

A variety of mass spectrometry-based techniques are employed to measure the
thermochemical properties of gas-phase ions and neutrals.[5]

» lon-Molecule Reaction Equilibrium: This is one of the most accurate methods for determining
properties like gas-phase basicity and proton affinity.[5] It involves allowing a proton transfer
reaction to reach equilibrium within a mass spectrometer. The equilibrium constant (Keq) is
measured from the ratio of ion intensities, and the Gibbs free energy change (AG) is
calculated using the equation AG = -RTIn(Keq).

» Bracketing Experiments: This method is used to constrain a thermochemical value, such as
proton affinity, by observing the direction of a proton transfer reaction between the molecule
of interest and a series of reference compounds with known proton affinities.[6] If a reaction
occurs, the proton affinity of the unknown is bracketed between the values of the reactive
and non-reactive reference compounds.

¢ Photoionization and Photodetachment Spectroscopy: These techniques use photons to
ionize neutral molecules or detach electrons from anions.[5] By precisely measuring the
minimum energy (threshold) required for these processes, one can determine ionization
energies and electron affinities, which are then used to derive enthalpies of formation.[5]

» Collision-Induced Dissociation (CID): In this technique, mass-selected ions are accelerated
and collided with a neutral gas.[7] The energy required to induce fragmentation can be
related to bond dissociation energies.[7]

Computational Protocols

Computational chemistry provides invaluable insights into thermochemistry, often
complementing experimental data.

e Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G(d,p)
are used to calculate molecular energies.[2] To improve accuracy, isodesmic reactions
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(where the number and type of bonds are conserved on both sides of the reaction) are often
employed to benefit from cancellation of systematic errors.[2]

o Composite Methods (e.g., CBS-QB3): Complete Basis Set (CBS) methods, such as CBS-
QB3, are high-accuracy computational protocols that extrapolate to the complete basis set
limit and include corrections for higher-order electron correlation effects.[3][8] These
methods are widely used to calculate accurate enthalpies of formation and reaction energies
for gas-phase species.[3][8]

Visualizations
Keto-Enol Tautomerism Pathway

The tautomeric relationship between phenol and its less stable keto forms, 2,4-
cyclohexadienone and 2,5-cyclohexadienone, is a fundamental concept in its chemistry.
Phenol is significantly more stable due to its aromaticity.

TS2

2,5- Cyclohexadlenone
(Keto Tautomer)

Phenol TS1 Tautomerization _ [ 2,4-Cyclohexadienone
(More Stable Enol Form) (Keto Tautomer)

Click to download full resolution via product page

Caption: Keto-enol tautomerism of phenol to form its cyclohexadienone isomers.
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Experimental Workflow for Gas-Phase lon
Thermochemistry

The following diagram illustrates a generalized workflow for determining gas-phase
thermochemical properties, such as proton affinity, using mass spectrometry-based bracketing

experiments.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8749443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Introduce Analyte (M)
and Reference Base (B)

/Mass Spectro‘petry Analysis\

lonization
(e.g., Electrospray)

\ 4

Protonate Reference Base
(Generate BH+)

Y
Mass Select BH+
(e.g., Quadrupole)

\

Con-MoIecule ReactiorD

(BH+ + M)

Y

Mass Analyze Products
(Detect MH+ and BH+)

4 N\

Data A‘Palysis

(Observe Reaction DirectiorD

Jz

Proton Transfer Occurs?
(MH+ is observed)

No Proton Transfer
(MH+ not observed)

PA(M) > PA(B)

PA(M) < PA(B)

Bracket PA of M with
Multiple References

Click to download full resolution via product page

Caption: Generalized workflow for proton affinity bracketing experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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